molecular formula C17H19N3O5S B2663288 7-methoxy-5-oxo-N-(4-sulfamoylbenzyl)-1,2,3,5-tetrahydroindolizine-8-carboxamide CAS No. 2034292-78-7

7-methoxy-5-oxo-N-(4-sulfamoylbenzyl)-1,2,3,5-tetrahydroindolizine-8-carboxamide

Cat. No.: B2663288
CAS No.: 2034292-78-7
M. Wt: 377.42
InChI Key: ITLOGRLOLQSMSQ-UHFFFAOYSA-N
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Description

7-methoxy-5-oxo-N-(4-sulfamoylbenzyl)-1,2,3,5-tetrahydroindolizine-8-carboxamide is a synthetic organic compound that belongs to the class of indolizines. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound includes a methoxy group, a sulfamoylbenzyl moiety, and a tetrahydroindolizine core, which contribute to its chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-methoxy-5-oxo-N-(4-sulfamoylbenzyl)-1,2,3,5-tetrahydroindolizine-8-carboxamide typically involves multi-step organic reactions. The starting materials and reagents may include methoxy-substituted aromatic compounds, sulfamoyl chlorides, and indolizine precursors. Common reaction conditions involve the use of catalysts, solvents, and controlled temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

7-methoxy-5-oxo-N-(4-sulfamoylbenzyl)-1,2,3,5-tetrahydroindolizine-8-carboxamide can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of carbonyl groups to alcohols or amines.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions may vary depending on the desired transformation, including temperature, solvent, and pH.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigation of its biological activities and potential as a therapeutic agent.

    Medicine: Exploration of its pharmacological properties and potential use in drug development.

    Industry: Utilization in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 7-methoxy-5-oxo-N-(4-sulfamoylbenzyl)-1,2,3,5-tetrahydroindolizine-8-carboxamide involves its interaction with specific molecular targets and pathways. This may include binding to enzymes, receptors, or other biomolecules, leading to modulation of biological processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 7-methoxy-5-oxo-N-(4-sulfamoylbenzyl)-1,2,3,5-tetrahydroindolizine-8-carboxamide include other indolizine derivatives with varying substituents. Examples include:

  • 5-oxo-N-(4-sulfamoylbenzyl)-1,2,3,5-tetrahydroindolizine-8-carboxamide
  • 7-methoxy-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxamide

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other similar compounds

Biological Activity

The compound 7-methoxy-5-oxo-N-(4-sulfamoylbenzyl)-1,2,3,5-tetrahydroindolizine-8-carboxamide is a synthetic derivative with potential biological activity. Its structure suggests possible applications in medicinal chemistry, particularly in the fields of oncology and antimicrobial therapy. This article will explore its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

C15H18N4O4S\text{C}_{15}\text{H}_{18}\text{N}_4\text{O}_4\text{S}

Key Properties

PropertyValue
Molecular Weight358.39 g/mol
SolubilitySoluble in DMSO and ethanol
Melting PointNot determined

Anticancer Activity

Recent studies have indicated that compounds similar to This compound exhibit significant anticancer properties. In vitro assays have demonstrated that these compounds can inhibit the proliferation of various cancer cell lines.

Case Study: In Vitro Testing

In a study involving several sulfonamide derivatives, it was found that certain compounds exhibited cytotoxic effects against human breast adenocarcinoma cell lines (MCF-7 and MDA-MB-231) and colorectal cancer cell lines (Caco-2 and HCT-116). For instance, compound 33 showed a GI50 of 3.3 μM against Caco-2 cells, indicating potent activity .

The proposed mechanism of action for the biological activity of this compound involves the inhibition of specific enzymes or pathways critical for cancer cell survival. The sulfonamide group is known to interfere with folate metabolism, which is essential for DNA synthesis and cell proliferation.

Antimicrobial Activity

In addition to its anticancer properties, there is evidence suggesting that related compounds possess antimicrobial activities. The presence of the sulfonamide moiety is particularly relevant as it has been linked to antibacterial effects.

Comparative Analysis

A comparative analysis of various sulfonamide derivatives indicates a spectrum of antimicrobial efficacy against Gram-positive and Gram-negative bacteria. Compounds similar to This compound have shown promising results in inhibiting bacterial growth .

Table of Biological Activities

Compound NameActivity TypeIC50 (μM)Reference
This compoundAnticancer6.7
Compound 33Anticancer3.3
Compound 24Anticancer5.6
Sulfonamide DerivativeAntimicrobialVaries

Properties

IUPAC Name

7-methoxy-5-oxo-N-[(4-sulfamoylphenyl)methyl]-2,3-dihydro-1H-indolizine-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O5S/c1-25-14-9-15(21)20-8-2-3-13(20)16(14)17(22)19-10-11-4-6-12(7-5-11)26(18,23)24/h4-7,9H,2-3,8,10H2,1H3,(H,19,22)(H2,18,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITLOGRLOLQSMSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=O)N2CCCC2=C1C(=O)NCC3=CC=C(C=C3)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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